5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,8,10,12-hexanitrohexaazaisowurtzitane involves multiple steps, starting from the precursor hexamine. The process includes nitration reactions, which are carried out under controlled conditions to ensure safety and yield. The nitration typically involves the use of nitric acid and sulfuric acid as reagents.
Industrial Production Methods
Industrial production of 2,4,6,8,10,12-hexanitrohexaazaisowurtzitane often employs continuous flow reactors to enhance safety and efficiency. The use of advanced crystallization techniques, such as spray drying and slow evaporation, helps in obtaining high-purity crystals of the compound .
Chemical Reactions Analysis
Types of Reactions
2,4,6,8,10,12-hexanitrohexaazaisowurtzitane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidized products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: Substitution reactions can occur at the nitro groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroso derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
2,4,6,8,10,12-hexanitrohexaazaisowurtzitane has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying high-energy materials and their properties.
Biology: Research is ongoing to explore its potential use in controlled release systems for drugs.
Medicine: Investigations are being conducted to understand its potential as a radioprotective agent.
Mechanism of Action
The mechanism of action of 2,4,6,8,10,12-hexanitrohexaazaisowurtzitane involves the rapid release of energy upon detonation. The compound’s molecular structure allows for the efficient transfer of energy, leading to high detonation velocity and pressure. The nitro groups play a crucial role in the compound’s explosive properties, as they undergo rapid decomposition to produce gases and heat .
Comparison with Similar Compounds
Similar Compounds
2,4,6-trinitrotoluene (TNT): A widely used explosive with lower detonation velocity and pressure compared to 2,4,6,8,10,12-hexanitrohexaazaisowurtzitane.
Hexanitrostilbene (HNS): Known for its stability and used in applications requiring low sensitivity.
Cyclotrimethylenetrinitramine (RDX): Another high-energy compound with properties similar to 2,4,6,8,10,12-hexanitrohexaazaisowurtzitane but with lower performance metrics.
Uniqueness
2,4,6,8,10,12-hexanitrohexaazaisowurtzitane stands out due to its high detonation velocity and pressure, making it one of the most powerful explosives available. Its unique molecular structure allows for efficient energy transfer, which is not observed in other similar compounds.
Properties
Molecular Formula |
C19H17BrN2O3S2 |
---|---|
Molecular Weight |
465.4 g/mol |
IUPAC Name |
5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C19H17BrN2O3S2/c1-19(2)7-12-14(8-25-19)27-17-15(12)16(24)21-18(22-17)26-9-13(23)10-3-5-11(20)6-4-10/h3-6H,7-9H2,1-2H3,(H,21,22,24) |
InChI Key |
BXZMGVKBENDJHJ-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)NC(=N3)SCC(=O)C4=CC=C(C=C4)Br)C |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)NC(=N3)SCC(=O)C4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
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